molecular formula C11H11F3O2 B13601322 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13601322
M. Wt: 232.20 g/mol
InChI Key: DRKCSZAJELWEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is a compound that belongs to the class of chroman derivatives. Chroman, also known as benzopyran, is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The addition of a trifluoroethanol group to the chroman structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of chroman derivatives with trifluoroethanol. One common method is the Friedel-Crafts alkylation, where chroman is reacted with trifluoroethanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a diol.

    Substitution: The trifluoroethanol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of chroman-3-one derivatives.

    Reduction: Formation of 1-(Chroman-3-yl)-2,2,2-trifluoroethane-1,2-diol.

    Substitution: Formation of various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The trifluoroethanol group can enhance the compound’s ability to cross cell membranes, allowing it to interact with intracellular targets. The chroman moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Chroman-3-yl derivatives: Compounds with similar chroman structures but different substituents.

    Trifluoroethanol derivatives: Compounds with the trifluoroethanol group attached to different core structures.

Uniqueness: 1-(Chroman-3-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the chroman and trifluoroethanol groups, which confer distinct chemical and biological properties. This combination enhances its stability, solubility, and ability to interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)10(15)8-5-7-3-1-2-4-9(7)16-6-8/h1-4,8,10,15H,5-6H2

InChI Key

DRKCSZAJELWEGT-UHFFFAOYSA-N

Canonical SMILES

C1C(COC2=CC=CC=C21)C(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.